2-Acetyl-3H-benzo[f]chromen-3-one is a compound belonging to the class of benzochromenones, which are characterized by a chromene ring fused to a benzene ring. This compound is notable for its potential biological activities, including antimicrobial properties, and is a subject of interest in medicinal chemistry and organic synthesis.
The compound can be synthesized from various precursors, often involving reactions that introduce the acetyl group at the 2-position of the benzochromenone structure. Recent studies have reported its synthesis and characterization, highlighting its utility in developing derivatives with enhanced biological activities .
2-Acetyl-3H-benzo[f]chromen-3-one is classified as a chromone derivative, specifically a benzochromenone. It exhibits structural features typical of flavonoids, which are known for their diverse pharmacological effects.
The synthesis of 2-acetyl-3H-benzo[f]chromen-3-one typically involves several steps, including:
For instance, one method reported involves the reaction of 3-acetyl-2H-chromen-2-one with glyoxalic acid in acetic acid/HCl, yielding derivatives that include 2-acetyl-3H-benzo[f]chromen-3-one as an intermediate . The use of microwave-assisted synthesis has also been noted for improving yields and reducing reaction times.
The molecular formula of 2-acetyl-3H-benzo[f]chromen-3-one is . Its structure features:
The compound's molecular weight is approximately 198.21 g/mol. It has distinct spectral characteristics observable in infrared and nuclear magnetic resonance spectroscopy, which can be used for its identification and characterization.
2-Acetyl-3H-benzo[f]chromen-3-one participates in various chemical reactions, including:
In one study, derivatives were synthesized through reactions involving Lawesson's reagent to convert oxygen functionalities into thioethers . Additionally, reactions with hydrazine hydrate yielded compounds with potential antimicrobial activity.
The mechanism of action for 2-acetyl-3H-benzo[f]chromen-3-one in biological systems often involves:
Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, suggesting a potential mechanism involving cell wall synthesis inhibition or membrane destabilization .
2-Acetyl-3H-benzo[f]chromen-3-one has several applications in scientific research:
2-Acetyl-3H-benzo[f]chromen-3-one (CAS Registry Number: 727-80-0) is a structurally defined organic compound with the systematic IUPAC name 2-acetyl-3H-benzo[f]chromen-3-one. Its molecular formula is C15H10O3, corresponding to a molecular weight of 238.24 g/mol (calculated exact mass: 238.0630) [4] [7] [8]. The compound features a characteristic benzochromenone core fused with an acetyl substituent at the C2 position. Alternative nomenclature includes 3-acetylbenzo[f]coumarin and 2-acetyl-3-oxo-3H-benzo[f]chromene, reflecting its classification within the coumarin derivative family [3] [7]. Key identifiers include the InChI string InChI=1S/C15H10O3/c1-9(16)12-8-13-11-5-3-2-4-10(11)6-7-14(13)18-15(12)17/h2-8H,1H3 and the hashed InChIKey UAMPJVJAALGMNG-UHFFFAOYSA-N, which encode its structural topology and facilitate database searches [3] [8]. The SMILES representation CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O further specifies atomic connectivity [8].
Table 1: Chemical Identification Profile of 2-Acetyl-3H-Benzo[f]Chromen-3-One
| Identifier | Value |
|---|---|
| CAS Registry Number | 727-80-0 |
| Systematic IUPAC Name | 2-acetyl-3H-benzo[f]chromen-3-one |
| Molecular Formula | C15H10O3 |
| Molecular Weight | 238.24 g/mol |
| Exact Mass | 238.0630 |
| InChIKey | UAMPJVJAALGMNG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=CC3=CC=CC=C32)OC1=O |
| Common Synonyms | 3-Acetylbenzo[f]coumarin; 2-Acetyl-3-oxo-3H-benzo[f]chromene |
The benzo[f]chromen-3-one scaffold consists of a planar tricyclic system: a benzene ring fused to a pyran-2-one ring, forming a linearly conjugated angular structure. The acetyl group (-COCH3) at the C2 position introduces significant electronic and steric effects:
Table 2: Comparative Structural Features of Benzo[f]Chromen-3-One Derivatives
| Substituent Position | Core Ring System | Key Functional Modifications | Biological Relevance |
|---|---|---|---|
| 2-Acetyl | Benzo[f]chromen-3-one | Keto group at C2 | Precursor for antitumor hybrids [6] [7] |
| 2-(Substituted hydrazine) | Benzo[f]chromen-3-one | Hydrazone at C2 acetyl | Enhanced metal chelation [7] |
| Perhydro-2-acetyl | Tetrahydrobenzo[f]chromen-3-one | Saturated ring system | Altered conformational flexibility [5] |
2-Acetyl-3H-benzo[f]chromen-3-one emerged as a significant scaffold in medicinal chemistry due to the established bioactivity of coumarins. Its development parallels key milestones:
Table 3: Key Benzo[f]Chromen-3-One Derivatives Referenced in Research Literature
| Compound Name | Chemical Structure | Reference |
|---|---|---|
| 2-Acetyl-3H-benzo[f]chromen-3-one | C15H10O3 with acetyl at C2 | [1] [2] [3] |
| (E)-N’-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide | Hydrazone derivative at C2 acetyl | [7] |
| Rhodamine-B armed fluorescent chemosensor (RhBNC) | Naphthyl chromone-rhodamine B conjugate | [7] |
| Half-sandwich metal complexes with coumarin-N-acylhydrazone | Platinum group metals coordinated to coumarin ligands | [7] |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 52663-87-3
CAS No.: 78723-71-4
CAS No.: 63732-19-4